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Compound of Interest

Compound Name: 2,3-Dimethylpentanoic acid

Cat. No.: B2577170

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2,3-
Dimethylpentanoic Acid

This technical guide provides a comprehensive overview of the chemical structure,
stereoisomerism, and relevant chemical data of 2,3-dimethylpentanoic acid. It is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis.

Chemical Structure

2,3-Dimethylpentanoic acid is a branched-chain carboxylic acid with the molecular formula
C7H1402.[1][2][3] Its structure consists of a five-carbon pentanoic acid backbone with two
methyl group substituents at the second and third carbon atoms.[4] The systematic IUPAC
name for this compound is 2,3-dimethylpentanoic acid.[2]

Key Structural Features:

Parent Chain: Pentanoic acid

Functional Group: Carboxylic acid (-COOH)

Substituents: Two methyl groups (-CH3) at positions C2 and C3

Molecular Weight: 130.18 g/mol [1][2]
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Stereoisomerism in 2,3-Dimethylpentanoic Acid

The presence of two chiral centers at carbons C2 and C3 gives rise to stereocisomerism in 2,3-
dimethylpentanoic acid. A chiral center is a carbon atom that is attached to four different
groups.

o Chiral Center C2: Bonded to a hydrogen atom, a methyl group, a carboxylic acid group, and
the rest of the carbon chain.

e Chiral Center C3: Bonded to a hydrogen atom, a methyl group, an ethyl group, and the C2
part of the molecule.

With two chiral centers, a total of 2*n = 2*2 = 4 stereoisomers are possible for 2,3-
dimethylpentanoic acid. These stereocisomers exist as two pairs of enantiomers.

The four stereoisomers are:

(2R,3R)-2,3-dimethylpentanoic acid

(2S,3S5)-2,3-dimethylpentanoic acid

(2R,3S)-2,3-dimethylpentanoic acid

(2S,3R)-2,3-dimethylpentanoic acid

Relationships between the Stereoisomers:

o Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.
o (2R,3R) and (2S,3S) are an enantiomeric pair.
o (2R,3S) and (2S,3R) are another enantiomeric pair.

o Diastereomers: Stereoisomers that are not mirror images of each other.

o (2R,3R) is a diastereomer of (2R,3S) and (2S,3R).

o (2S,3S) is a diastereomer of (2R,3S) and (2S,3R).
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Stereoisomeric relationships of 2,3-dimethylpentanoic acid.

Physicochemical Data of Stereoisomers

While extensive experimental data for each stereoisomer is not readily available in the

literature, computed properties from databases like PubChem provide valuable insights. The

following table summarizes some of these computed physicochemical properties.
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Property (2R,3R) Isomer (2S,3S) Isomer (2R,3S) Isomer (2S,3R) Isomer
Molecular Weight
130.18 130.18 130.18 130.18
(g/mol)
XLogP3 2.2 2.2 2.2 2.2
Hydrogen Bond
yered 1 1 1 1
Donor Count
Hydrogen Bond
yered 2 2 2 2
Acceptor Count
Rotatable Bond
3 3 3 3
Count
Exact Mass 130.09938 130.09938 130.09938 130.09938
Topological Polar
37.3 37.3 37.3 37.3
Surface Area (A?)
Heavy Atom
W 9 9 9 9
Count
Complexity 99.1 99.1 929.1 929.1

Data sourced from PubChem CID 13183279, 55301406, and 13183280. All properties are
computed.[1][5][6]

Experimental Protocols for Synthesis and
Resolution

The stereoselective synthesis and resolution of chiral carboxylic acids like 2,3-
dimethylpentanoic acid are crucial for their application in pharmaceuticals and as chiral
building blocks. While specific protocols for this exact molecule are not widely published,
established methodologies for similar compounds can be applied.

Stereoselective Synthesis using Chiral Auxiliaries
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A common strategy for the enantioselective synthesis of chiral carboxylic acids involves the use
of a chiral auxiliary. This method temporarily attaches a chiral molecule to an achiral substrate
to control the stereochemical outcome of a reaction.

General Workflow using a Pseudoephedrine Amide Auxiliary:

» Amide Formation: An appropriate starting carboxylic acid is converted to its acid chloride
(e.g., using thionyl chloride) and then reacted with a chiral auxiliary like (1R,2R)-
pseudoephedrine to form a pseudoephedrine amide.

o Enolate Formation and Alkylation: The amide is treated with a strong base (e.g., lithium
diisopropylamide, LDA) at low temperatures (e.g., -78 °C) to form a chiral enolate.
Subsequent reaction with an alkylating agent (e.g., methyl iodide) proceeds with high
diastereoselectivity due to the steric hindrance from the chiral auxiliary.

o Hydrolysis: The resulting diastereomerically enriched amide is hydrolyzed (e.g., with
agueous acid or base) to cleave the chiral auxiliary and yield the desired enantiomerically
enriched carboxylic acid.

. . . . . . Enolate Formation Diastereoselective Alkylation - Enantiomerically Enriched
(Smmng Carboxylic Aud)—bGseudoephedrme Amide FormanolD—V( (-78°C, LDA) ) ( (e.g., CH3l) )_>(HydmIys's)_>(2,3-Dimethylpentanoic ‘Acid

Click to download full resolution via product page

Workflow for stereoselective synthesis using a chiral auxiliary.

Chiral Resolution of Racemic Mixtures

When a racemic mixture of 2,3-dimethylpentanoic acid is synthesized, it can be separated
into its constituent enantiomers through a process called chiral resolution.[7]

4.2.1. Diastereomeric Salt Crystallization This is a classical and widely used method for
resolving racemic carboxylic acids.[7][8]

» Salt Formation: The racemic carboxylic acid is treated with an enantiomerically pure chiral
base (e.g., (R)-1-phenylethylamine, brucine, or quinine) in a suitable solvent. This reaction
forms a mixture of two diastereomeric salts.
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o Fractional Crystallization: Due to their different physical properties, one of the diastereomeric
salts will typically be less soluble in the chosen solvent and will crystallize out of the solution.

o Separation and Regeneration: The crystallized salt is separated by filtration. The carboxylic
acid enantiomer is then regenerated by treating the salt with a strong acid (e.g., HCI). The
other enantiomer can be recovered from the mother liquor.

4.2.2. Enzymatic Kinetic Resolution Enzymes, particularly lipases, can exhibit high
enantioselectivity and are used for kinetic resolution.[9]

« Esterification: The racemic 2,3-dimethylpentanoic acid is subjected to an esterification
reaction in the presence of a lipase (e.g., Candida antarctica lipase B). The enzyme will
selectively catalyze the esterification of one enantiomer at a much faster rate than the other.

o Separation: The reaction is stopped at approximately 50% conversion. The mixture will then
contain one enantiomer as an ester and the other as the unreacted carboxylic acid. These
can be separated by standard techniques like extraction.

o Hydrolysis: The separated ester can be hydrolyzed back to the corresponding carboxylic acid
enantiomer.

This guide provides a foundational understanding of 2,3-dimethylpentanoic acid, its
stereoisomers, and the general approaches for their synthesis and separation. For specific
applications, further optimization of the described protocols would be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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